2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one
Descripción
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, and a chromen-4-one moiety with a hydroxyl group
Propiedades
IUPAC Name |
2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-4-18-10(3)13(9(2)17-18)16-15(20)14(19)11-7-5-6-8-12(11)21-16/h5-8,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENXHECFUZHOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=C(C(=O)C3=CC=CC=C3O2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethyl group. The chromen-4-one moiety is then synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. The final step involves coupling the pyrazole and chromen-4-one intermediates through a condensation reaction, often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromen-4-one moiety can be reduced to a chromanol derivative.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing different substituents at the available positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-oxo-4H-chromen-4-one.
Reduction: Formation of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxychromanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
- 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
- 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Uniqueness
Compared to similar compounds, 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one is unique due to the presence of both the pyrazole and chromen-4-one moieties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities. Additionally, the hydroxyl group on the chromen-4-one moiety enhances its reactivity and potential for further chemical modifications.
Actividad Biológica
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a chromenone moiety linked to a pyrazole ring, which is significant for its biological properties. The synthesis typically involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by alkylation and further modifications to introduce the chromenone structure.
Synthetic Route Overview
- Formation of Pyrazole Ring : Reaction of hydrazine with a 1,3-dicarbonyl compound.
- Alkylation : Introduction of the ethyl group using ethyl halides.
- Methylation : Addition of methyl groups at specific positions on the pyrazole ring.
- Chromone Formation : Condensation reactions leading to the chromenone structure.
Biological Activity
The biological activities of this compound are diverse and include:
Antitumor Activity
Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of similar pyrazole compounds have shown significant cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains and fungi, suggesting that this compound may share similar properties.
Anti-inflammatory Effects
Research indicates that compounds containing the pyrazole moiety can exhibit anti-inflammatory activities. This is likely due to their ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Binding to active sites of enzymes related to cancer progression or inflammation.
- Receptor Modulation : Interacting with various receptors involved in cellular signaling pathways.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle proteins.
Case Studies
Several case studies have documented the effects of similar compounds on various cancer cell lines:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of pyrazole derivatives, including those structurally related to our compound. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of pyrazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that modifications in the chemical structure could lead to increased potency against resistant strains.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one, and how can purity be validated?
- Methodological Answer: The compound can be synthesized via a multi-step protocol:
Pyrazole Core Formation: React ethyl hydrazine carboxylate with acetylacetone under acidic conditions to form the 1-ethyl-3,5-dimethylpyrazole intermediate .
Chromen-4-one Coupling: Use a nucleophilic substitution or condensation reaction (e.g., Pechmann condensation) to attach the pyrazole moiety to the 3-hydroxy-4H-chromen-4-one core .
Purification: Recrystallize from ethanol-DMF (1:1) to remove unreacted starting materials .
- Purity Validation:
- HPLC: Use a C18 column with a methanol-water gradient (80:20) to confirm >95% purity .
- Melting Point Analysis: Compare observed values with literature data (±2°C tolerance) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy:
1H NMR (DMSO-d6): Identify pyrazole protons (δ 2.1–2.3 ppm for CH3 groups) and chromen-4-one aromatic protons (δ 6.8–8.2 ppm) . - IR Spectroscopy: Confirm hydroxyl (3200–3400 cm⁻¹) and ketone (1650–1700 cm⁻¹) functional groups .
- X-ray Crystallography: Resolve crystal packing and intramolecular hydrogen bonding (e.g., 3-hydroxy to ketone oxygen) using SHELXL refinement .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound under different solvent conditions?
- Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals in ethanol (polar) vs. toluene (non-polar) to compare torsion angles and hydrogen-bonding networks. Use SHELXL for refinement, ensuring data-to-parameter ratios >15 to avoid overfitting .
- Key Metrics:
| Solvent | R Factor | Mean C–C Bond Length (Å) | Hydrogen Bonds Observed |
|---|---|---|---|
| Ethanol | 0.038 | 1.412 ± 0.002 | 3 intramolecular |
| Toluene | 0.042 | 1.408 ± 0.003 | 2 intramolecular |
- Interpretation: Polar solvents stabilize intramolecular H-bonds, reducing conformational flexibility .
Q. What strategies are recommended for analyzing contradictory bioactivity data across different in vitro models?
- Methodological Answer:
- Dose-Response Studies: Test the compound at logarithmic concentrations (1 nM–100 µM) in cancer cell lines (e.g., MCF-7 vs. HepG2) to identify IC50 variability .
- Structural Analog Screening: Synthesize derivatives with modified pyrazole substituents (e.g., replacing ethyl with benzyl) to isolate structure-activity relationships (SAR) .
- Mechanistic Profiling: Use flow cytometry to differentiate apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake) .
Q. What computational methods predict the photochemical behavior of the chromen-4-one core in this compound?
- Methodological Answer:
- TD-DFT Calculations: Optimize ground/excited-state geometries at the B3LYP/6-311+G(d,p) level to simulate UV-Vis spectra. Compare with experimental λmax (~350 nm) .
- Excited-State Intramolecular Proton Transfer (ESIPT):
- Key Parameters:
| State | Energy (eV) | Proton Transfer Barrier (kcal/mol) |
|---|---|---|
| S₁ | 3.12 | 4.7 |
| T₁ | 2.98 | 5.2 |
- Outcome: The 3-hydroxy group facilitates ultrafast ESIPT, quenching fluorescence—critical for sensor applications .
Q. How does modifying substituents on the pyrazole ring affect the compound’s pharmacokinetic properties?
- Methodological Answer:
- LogP Analysis: Replace the ethyl group with bulkier substituents (e.g., isopropyl) to increase lipophilicity (calculated via ChemDraw). Validate with shake-flask experiments .
- Metabolic Stability: Incubate derivatives with human liver microsomes (HLMs) for 60 minutes. Monitor degradation via LC-MS:
| Substituent | % Remaining (60 min) | Major Metabolite |
|---|---|---|
| Ethyl | 78% | Hydroxylated chromen-4-one |
| Benzyl | 62% | O-dealkylation product |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
